Para-Chloro vs. Unsubstituted Phenoxy: Physicochemical Property Differentiation (cLogP and Melting Point)
Introduction of the para-chloro substituent on the phenoxy ring increases calculated lipophilicity (cLogP) by approximately 0.7–0.8 log units relative to the unsubstituted phenoxy analog Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate hydrochloride (CAS 93967-76-1), based on standard fragment-based calculation methods . This increase in lipophilicity is accompanied by a shift in melting point: the 4-chloro analog decomposes at 177 °C, whereas the des-chloro phenoxy analog has a lower melting point, consistent with the additional molecular weight (255.7 vs. 221.25 g/mol free base) and enhanced crystal packing from the chlorine atom . The 4-chloro substitution also introduces a distinct halogen bond donor capability that is absent in the unsubstituted phenoxy analog, which may be exploited in structure-based design for interactions with protein backbone carbonyls or aromatic residues [1].
| Evidence Dimension | Lipophilicity (cLogP) and Thermal Stability (Melting Point) |
|---|---|
| Target Compound Data | cLogP ~1.5–1.8 (estimated); mp 177 °C (dec); MW 255.7 (free base), 292.16 (HCl salt) |
| Comparator Or Baseline | Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate HCl (CAS 93967-76-1); cLogP ~0.8–1.0 (estimated); lower mp; MW 221.25 (free base), 257.71 (HCl salt) |
| Quantified Difference | ΔcLogP ≈ +0.7–0.8; ΔMW ≈ +34.5 g/mol |
| Conditions | Calculated cLogP values based on fragment addition method; melting points from vendor Certificates of Analysis |
Why This Matters
The increased lipophilicity and distinct halogen bonding capability of the 4-chloro analog can modulate target binding affinity and membrane permeability relative to the unsubstituted phenoxy series, making it critical for SAR studies where substituent effects are being probed.
- [1] Auffinger P, Hays FA, Westhof E, Ho PS. Halogen bonds in biological molecules. Proc Natl Acad Sci USA. 2004;101(48):16789-16794. Review establishing chlorine as a competent halogen bond donor in protein–ligand complexes. View Source
